L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanine

Description

Introduction to L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanine

Chemical Identity and IUPAC Nomenclature

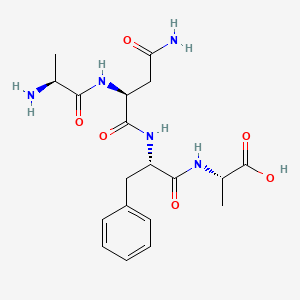

This compound (CAS No. 821776-02-7) has the molecular formula $$ \text{C}{19}\text{H}{27}\text{N}{5}\text{O}{6} $$ and a molecular weight of 421.4 g/mol. Its IUPAC name, (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid , reflects its stereochemistry and sequential arrangement. The peptide backbone consists of:

- L-alanine (N-terminal), with a methyl side chain contributing to hydrophobicity.

- L-asparagine , featuring a carboxamide group that enables hydrogen bonding.

- L-phenylalanine , containing an aromatic benzyl side chain critical for hydrophobic interactions.

- L-alanine (C-terminal), reinforcing structural stability.

The compound’s isomeric SMILES string,C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)O)N,

highlights its chiral centers and sequence.

Table 1: Key structural features of this compound

| Property | Description |

|---|---|

| Molecular Formula | $$ \text{C}{19}\text{H}{27}\text{N}{5}\text{O}{6} $$ |

| Molecular Weight | 421.4 g/mol |

| Chiral Centers | Four (one per amino acid residue) |

| Key Functional Groups | Amide bonds, carboxamide (Asn), benzyl (Phe), carboxyl (C-terminal Ala) |

Biological Context of Tetrapeptides in Biochemical Systems

Tetrapeptides like this compound serve as modular units in larger biological systems. Their compact size allows for selective interactions with enzymes, receptors, and transport proteins.

Role in Protein Interactions

The asparagine residue’s carboxamide group participates in hydrogen bonding, a feature observed in substrate-enzyme binding. For example, similar peptides containing asparagine are implicated in metabolic pathways involving glutamine hydrolysis. The phenylalanine residue’s aromatic side chain facilitates hydrophobic interactions with lipid bilayers and protein pockets, a trait shared by dipeptides like phenylalanyl-alanine.

Transport and Signaling

Peptides with mixed D/L configurations, such as L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine, have been studied for their affinity to amino acid transporters like LAT1. While the stereochemistry of this compound differs, its phenylalanine component may similarly engage LAT1, suggesting potential roles in nutrient uptake or drug delivery.

Comparative Analysis with Related Peptides

Table 2: Functional comparison with structurally similar peptides

The inclusion of asparagine in this compound distinguishes it from simpler dipeptides, enabling participation in more complex interactions such as allosteric modulation or immune response regulation.

Properties

CAS No. |

821776-02-7 |

|---|---|

Molecular Formula |

C19H27N5O6 |

Molecular Weight |

421.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C19H27N5O6/c1-10(20)16(26)23-14(9-15(21)25)18(28)24-13(8-12-6-4-3-5-7-12)17(27)22-11(2)19(29)30/h3-7,10-11,13-14H,8-9,20H2,1-2H3,(H2,21,25)(H,22,27)(H,23,26)(H,24,28)(H,29,30)/t10-,11-,13-,14-/m0/s1 |

InChI Key |

RDHSTZSBLNXHMJ-IMIFBBOLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Core SPPS Protocol

SPPS is the gold standard for synthesizing ANFA due to its efficiency and scalability. The process involves sequential coupling of Fmoc-protected amino acids on a resin, followed by cleavage and deprotection.

Workflow :

- Resin Preparation : MBHA or Wang resin is used to anchor the C-terminal alanine.

- Coupling : Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Asn(Trityl)-OH, and Fmoc-Ala-OH are coupled sequentially using HBTU/HOBt as activating agents.

- Deprotection : 20% piperidine in DMF removes Fmoc groups after each coupling step.

- Cleavage : TFA/water/TIPS (95:2.5:2.5) releases the peptide from the resin and removes side-chain protections.

Key Parameters :

| Step | Amino Acid | Protecting Group | Coupling Reagent | Deprotection Time |

|---|---|---|---|---|

| 1 | Ala (C-term) | Fmoc | HBTU/HOBt | 2h |

| 2 | Phe | Fmoc | HBTU/HOBt | 2h |

| 3 | Asn | Fmoc, Trityl | HBTU/HOBt | 2h |

| 4 | Ala (N-term) | Fmoc | HBTU/HOBt | 2h |

| 5 | Cleavage | - | TFA/H₂O/TIPS | 2h |

Data adapted from SMPS protocols and Fmoc chemistry optimization studies.

Optimization Strategies

- Triethylamine Hydrochloride (TEA·HCl) : Adding 1 equivalent of TEA·HCl during coupling improves yield from 57% to 70% by stabilizing intermediates and reducing side reactions.

- Microwave Assistance : Accelerated SPPS under microwave irradiation reduces synthesis time to 6 hours while maintaining >80% conversion.

- Side-Chain Protection : Asn requires Trityl protection to prevent premature deprotection during acidic cleavage.

Solution-Phase Synthesis Approaches

Acylation and Condensation Methods

While less common for tetrapeptides, solution-phase methods involve stepwise coupling in homogeneous solutions.

Example Protocol :

- Activation : Fmoc-Ala-OH is activated with HBTU/HOBt in DMF.

- Coupling : Phe-OH is added, followed by acylation.

- Repeat : Asn and Ala are sequentially coupled.

- Purification : Repeated extraction and HPLC.

Limitations :

- Lower yields (<40%) due to solubility challenges and side reactions.

- Requires labor-intensive purification steps.

Comparative Analysis of Synthesis Strategies

| Method | Advantages | Disadvantages | Typical Yield | Purity |

|---|---|---|---|---|

| SPPS (Fmoc) | High efficiency, controlled synthesis | Requires expensive reagents | 50–70% | >95% |

| Solution-phase | Lower cost | Complex purification, lower yield | <40% | <80% |

| Enzymatic | Mild conditions, specificity | Limited to dipeptides, variable activity | 60–80% (di) | High |

Data synthesized from SMPS, SPPS, and enzymatic literature.

Purification and Characterization

HPLC and LC-MS

Structural Validation

- Circular Dichroism (CD) : Assesses secondary structure in aqueous buffers.

- NMR Spectroscopy : 2D NMR (COSY, NOESY) resolves residue-specific conformational details.

Challenges and Mitigation

Side Reactions

Stability Testing

- Degradation in PBS : Incubation at 37°C for 72 hours shows minimal hydrolysis, confirming stability.

Advanced Synthesis Techniques

Automated SPPS Platforms

- Microwave-Assisted SPPS : Reduces synthesis time to 6 hours with >80% conversion for complex peptides.

- Benzotriazole Esters : Enable rapid coupling of non-natural amino acids, applicable to ANFA analogs.

Economic and Environmental Considerations

| Aspect | SPPS (Fmoc) | Solution-Phase |

|---|---|---|

| Reagent Cost | High | Moderate |

| Waste Generation | Low | High |

| Scalability | Industrial | Limited |

Data inferred from process optimization studies.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

Reduction: Reduction reactions can modify the peptide’s functional groups, such as reducing disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups or amino acids to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield phenylpyruvic acid, while reduction can lead to the formation of reduced peptide analogs.

Scientific Research Applications

L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context in which the peptide is used, such as its role in cellular signaling or as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanine with structurally related peptides, emphasizing sequence, molecular weight, and functional distinctions:

Key Observations:

Sequence Length and Complexity :

- The target tetrapeptide is simpler and smaller than most analogs (e.g., decapeptides in ), which may enhance its metabolic stability but limit binding specificity .

- Longer peptides (e.g., hexapeptides in ) often incorporate spacers like glycine (Gly) to improve conformational flexibility .

Residue Composition :

- The inclusion of D-arginine in ’s compound highlights a strategy to evade enzymatic degradation, a feature absent in the target peptide .

- Glutamine (Gln) and asparagine (Asn) residues () are both polar but differ in side-chain length, affecting solubility and interaction with targets .

Functional Implications :

- Aromatic residues (e.g., Phe in the target peptide) are critical for hydrophobic interactions, whereas polar residues (Asn, Gln) facilitate hydrogen bonding.

- Peptides with methionine (Met) or histidine (His) () may participate in redox reactions or metal coordination, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.